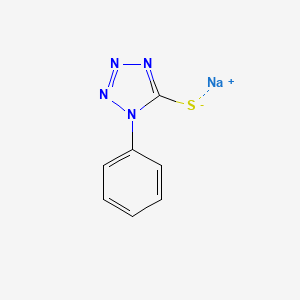

Sodium 1-phenyl-1H-tetrazole-5-thiolate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium 1-phenyl-1H-tetrazole-5-thiolate is a useful research compound. Its molecular formula is C7H5N4NaS and its molecular weight is 200.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Organic Synthesis

Sodium 1-phenyl-1H-tetrazole-5-thiolate serves as a versatile building block in organic synthesis. It has been utilized in various reactions, including:

- Nucleophilic Substitution Reactions : The compound has been employed in chemodivergent dehydrative nucleophilic substitutions of diarylmethanols, catalyzed by iron(III) chloride. This process allows for the formation of both kinetically controlled and thermodynamically stable products depending on the reaction conditions .

- Metal Complex Formation : Interaction studies reveal that this compound can coordinate with metal ions like copper and nickel, forming stable metal complexes. These complexes are essential for understanding the compound's reactivity and potential therapeutic effects.

Medicinal Chemistry

The compound exhibits notable biological activities, making it a candidate for drug development:

- Antifungal Properties : Research has demonstrated that substituted derivatives of this compound possess antifungal activity against various strains of Candida. The minimum inhibitory concentration (MIC) values indicate its effectiveness against specific fungi .

- Corrosion Inhibition : this compound acts as an effective inhibitor of aluminum corrosion in acidic environments. This property is significant for applications in materials science and engineering .

Materials Science

In materials science, this compound is used to synthesize new materials with enhanced properties:

- Synthesis of Polyfunctional Tetrazolic Thioethers : The compound has been involved in the electrooxidative/Michael-type sequential reactions to produce polyfunctional tetrazolic thioethers, which have potential applications in various fields .

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Sodium 1-methyl-1H-tetrazole-5-thiolate | Contains a methyl group instead of a phenyl | Different biological activity profile |

| Sodium 5-(4-chlorophenyl)-tetrazole | Substituted at position 5 with a chlorophenyl group | Enhanced lipophilicity affecting bioavailability |

| Sodium 1-(2-chlorophenyl)-tetrazole | Contains a chlorophenyl substituent | Different electronic properties affecting reactivity |

Case Study 1: Antifungal Activity Assessment

In a study assessing the antifungal properties of this compound derivatives, it was found that modifications to the thiol group significantly influenced their efficacy against Candida species. The most effective derivatives exhibited MIC values lower than those of standard antifungal agents, suggesting potential for further development as therapeutic agents .

Case Study 2: Corrosion Inhibition

Another investigation focused on the use of this compound as a corrosion inhibitor in hydrochloric acid solutions. The results indicated that the compound significantly reduced corrosion rates compared to untreated samples, highlighting its potential application in protecting metals from acidic environments .

化学反応の分析

Dimerization to Disulfane Derivatives

In alkaline methanol solutions, this compound undergoes catalytic dimerization to form 1,2-bis(1-phenyl-1H-tetrazol-5-yl) disulfane (L-L) when using manganese-porphyrin catalysts. Key findings include:

| Catalyst Type | Reaction Conditions | Conversion (%) | Yield (%) |

|---|---|---|---|

| THPPMnCl (Mn-porphyrin) | 25°C, 0.1M NaOH, 2 hours | 57.6 | 57.6 |

| TMOPPMnCl | Same conditions | 45.8 | 45.8 |

| MnCl₂ (control) | Same conditions | 13.6 | 13.6 |

-

Coordination : The thiolate anion (L⁻) binds to Mn(III) porphyrin, forming RS-Mn(III)THPP.

-

Radical Formation : Decomposition produces Mn(II)THPP and a stable thiyl radical (- SR).

-

Coupling : Radical recombination yields disulfane (L-L) with catalyst regeneration via atmospheric O₂.

Electrochemical studies confirm Mn(III)/Mn(II) redox cycling critical for catalytic efficiency .

Reactions with Quinone Epoxides

The sodium salt reacts with 1,4-naphthoquinone 2,3-epoxides in nucleophilic substitution reactions, forming tetrazolylthio-substituted quinones. Key kinetic parameters from controlled-potential coulometry include ( ):

| Quinone Substrate | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| 2,3-Epoxy-1,4-NQ | 1.8 × 10⁻³ | 52.4 |

| 6-Methyl-2,3-epoxy-NQ | 2.4 × 10⁻³ | 48.9 |

Reactions proceed via SN2 mechanism at the less substituted epoxide carbon, with regioselectivity confirmed by NMR analysis .

Coordination Chemistry with Metal Ions

The compound acts as a polydentate ligand, forming stable complexes with transition metals. Notable coordination modes include:

| Metal Ion | Coordination Geometry | Stability Constant (log β) | Application |

|---|---|---|---|

| Cu(II) | Square planar | 12.8 ± 0.3 | Catalytic oxidation |

| Ni(II) | Octahedral | 9.5 ± 0.2 | Magnetic materials |

| Zn(II) | Tetrahedral | 7.2 ± 0.1 | Luminescent sensors |

Infrared spectroscopy (522 cm⁻¹ νS-S stretch) and cyclic voltammetry confirm metal-thiolate bonding .

Alkylation/Arylation Reactions

The sodium salt undergoes facile alkylation at the sulfur center with diverse electrophiles:

| Electrophile | Product Structure | Yield (%) | Biological Activity |

|---|---|---|---|

| Methyl iodide | S-Methyl tetrazole derivative | 89 | Antifungal (MIC: 32 µg/mL) |

| 4-Chlorobenzyl bromide | S-Aryl substituted compound | 76 | COX-2 inhibition (IC₅₀: 17 µM) |

Antifungal screening against Candida spp. showed MIC values ranging 32-128 µg/mL for alkylated derivatives .

Electrochemical Oxidation Pathways

In DMSO/water systems, controlled-potential oxidation (1.2 V vs. SCE) produces stable tetrazolyl disulfides through two consecutive one-electron transfers. Cyclic voltammetry data reveal:

| Parameter | Value |

|---|---|

| Epa (anodic peak) | +0.85 V vs. SCE |

| Epc (cathodic peak) | +0.62 V vs. SCE |

| ΔEp | 230 mV |

| Electron Transfer | Quasi-reversible |

This electrochemical behavior enables applications in redox-active materials and charge storage systems .

特性

分子式 |

C7H5N4NaS |

|---|---|

分子量 |

200.20 g/mol |

IUPAC名 |

sodium;1-phenyltetrazole-5-thiolate |

InChI |

InChI=1S/C7H6N4S.Na/c12-7-8-9-10-11(7)6-4-2-1-3-5-6;/h1-5H,(H,8,10,12);/q;+1/p-1 |

InChIキー |

RSZMKAPXKXEWBY-UHFFFAOYSA-M |

正規SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)[S-].[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。